Pyr-41 - 418805-02-4

Pyr-41

Catalog Number: EVT-287169
CAS Number: 418805-02-4
Molecular Formula: C17H13N3O7
Molecular Weight: 371.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pyr-41, chemically known as 4[4-(5-nitro-furan-2-ylmethylene)-3,5-dioxo-pyrazolidin-1-yl]-benzoic acid ethyl ester, is a small molecule inhibitor that selectively targets the ubiquitin-activating enzyme (E1, also known as UBA1) [, , , , , ]. It functions as an irreversible and cell-permeable inhibitor []. The ubiquitin-proteasome system (UPS) plays a crucial role in regulating various cellular processes, including protein degradation, cell signaling, and development []. By inhibiting E1, Pyr-41 effectively blocks the initial step of ubiquitination, thereby disrupting the entire UPS pathway.

Source and Classification

Pyr-41 is sourced from various chemical suppliers, including Tocris Bioscience and Calbiochem. Its CAS number is 418805-02-4, and it is categorized under ubiquitin-activating enzyme inhibitors. This classification highlights its role in interfering with the ubiquitin-proteasome system, which is crucial for regulating protein turnover and maintaining cellular homeostasis.

Synthesis Analysis

The synthesis of Pyr-41 involves several steps that typically include the formation of the pyrazolidinone structure followed by functionalization to yield the final compound. The general synthetic route can be outlined as follows:

  1. Formation of Pyrazolidinone: The initial step involves the condensation of appropriate aldehydes with hydrazines to form the pyrazolidinone core.
  2. Nitration: Introduction of the nitro group on the furan ring can be achieved through electrophilic aromatic substitution.
  3. Esterification: The final product is obtained by reacting the pyrazolidinone with benzoic acid derivatives to form the ethyl ester.

The synthesis parameters, such as temperature, reaction time, and solvent choice, are critical for optimizing yield and purity. For instance, reactions may be carried out under reflux conditions to ensure complete conversion.

Molecular Structure Analysis

Pyr-41 has a molecular formula of C₁₇H₁₃N₃O₇ and a molecular weight of 371.3 g/mol. The structure features:

  • A pyrazolidinone ring, which contributes to its biological activity.
  • A furan ring substituted with a nitro group, enhancing its reactivity.
  • An ethyl ester functional group, which improves solubility and bioavailability.

The compound's three-dimensional conformation can be analyzed using computational methods such as molecular docking simulations to predict its interaction with target proteins.

Chemical Reactions Analysis

Pyr-41 primarily inhibits the activity of ubiquitin-activating enzyme E1, leading to:

  • Inhibition of Ubiquitylation: By blocking E1 activity, Pyr-41 prevents the conjugation of ubiquitin to target proteins, thus inhibiting their subsequent degradation by the proteasome.
  • Impact on NF-kB Pathway: Pyr-41 has been shown to attenuate nuclear factor kappa-light-chain-enhancer of activated B cells activation by stabilizing IκB proteins, which are normally targeted for degradation.

In vitro studies demonstrate that Pyr-41 effectively reduces levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6 in response to lipopolysaccharide stimulation in macrophage cell lines.

Mechanism of Action

The mechanism of action for Pyr-41 involves its irreversible binding to the ubiquitin-activating enzyme E1, leading to:

  1. Disruption of Ubiquitination Process: By inhibiting E1, Pyr-41 halts the transfer of ubiquitin moieties to substrates.
  2. Restoration of IκB Levels: In macrophages exposed to inflammatory stimuli, Pyr-41 treatment restores IκB levels, thereby preventing NF-kB translocation to the nucleus and subsequent gene transcription related to inflammation.

Studies indicate that treatment with Pyr-41 can significantly reduce inflammation markers in animal models, demonstrating its potential therapeutic effects in sepsis and other inflammatory conditions.

Physical and Chemical Properties Analysis

Pyr-41 exhibits several notable physical and chemical properties:

  • Appearance: Dark purple solid.
  • Solubility: Highly soluble in dimethyl sulfoxide (greater than 18.6 mg/mL).
  • Stability: Recommended storage at -20°C under inert gas conditions to maintain stability.

These properties are essential for determining appropriate formulation strategies for potential therapeutic applications.

Applications

Pyr-41 has diverse applications in scientific research:

  1. Cancer Research: Its ability to inhibit protein degradation pathways positions it as a candidate for cancer therapeutics targeting tumor suppressor proteins like p53.
  2. Inflammatory Disease Models: Pyr-41 has been utilized in preclinical studies demonstrating efficacy in reducing inflammation and organ injury in septic mice models.
  3. Cellular Biology Studies: As a tool compound, Pyr-41 aids researchers in understanding ubiquitination processes and their implications in various cellular functions.

Given its unique mechanism of action and promising preclinical results, further exploration into clinical applications could position Pyr-41 as a valuable therapeutic agent in treating diseases characterized by dysregulated protein turnover and inflammation.

Introduction to Ubiquitin-Proteasome System (UPS) and Therapeutic Targeting

The ubiquitin-proteasome system (UPS) is the primary machinery for controlled protein degradation in eukaryotic cells, regulating essential processes like cell cycle progression, inflammation, and stress responses. This system relies on a cascade of enzymes: E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin-ligating). E1 initiates ubiquitination by activating ubiquitin in an ATP-dependent manner, forming a high-energy thioester bond essential for downstream conjugation [1] [9]. Dysregulation of UPS components—particularly overactivation of E1 enzymes—is implicated in pathologies including cancer (e.g., uncontrolled oncoprotein stability) and sepsis (e.g., hyperinflammation via NF-κB signaling) [2] [8]. Consequently, targeted inhibition of E1 has emerged as a strategy to modulate aberrant proteostasis and signaling.

Discovery and Development of PYR-41 as a First-Generation E1 Inhibitor

PYR-41 (4-[4-(5-nitro-furan-2-ylmethylene)-3,5-dioxo-pyrazolidin-1-yl]-benzoic acid ethyl ester) was identified in 2007 as the first cell-permeable, irreversible inhibitor of ubiquitin-activating enzyme E1 [4]. Key milestones in its development include:

  • Mechanism of Action: PYR-41 covalently binds the E1 active site cysteine (Cys632), blocking ubiquitin-adenylate formation and subsequent thioester bond formation with ubiquitin. This irreversibly halts the ubiquitination cascade [4] [7].
  • Selectivity Profile: Exhibits potent inhibition of E1 (IC₅₀ < 10 μM) with minimal activity against E2/E3 enzymes or kinases. It increases cellular sumoylation due to competition between ubiquitin and SUMO pathways for E1 activation [4] [7].
  • Early Functional Evidence: In cancer models, PYR-41 (10–50 μM) stabilizes tumor suppressors like p53 by preventing their ubiquitin-mediated degradation, leading to apoptosis in transformed cells [4] [9].

Table 1: Biochemical Properties of PYR-41

PropertyValue
Molecular FormulaC₁₇H₁₃N₃O₇
Molecular Weight371.30 g/mol
IC₅₀ (E1 Inhibition)< 10 μM
Solubility≥ 46 mg/mL in DMSO
Key Cellular Effectsp53 stabilization, SUMO accumulation

Source: [4] [7]

Significance of E1 Enzyme Inhibition in Regulating Protein Homeostasis and Cellular Signaling

PYR-41’s blockade of E1 has profound effects on proteostasis networks and signaling pathways, validated across disease models:

Suppression of Inflammatory Cascades

In sepsis, PYR-41 (5 mg/kg IV) inhibits IκBα ubiquitination and degradation, preventing nuclear translocation of NF-κB. This reduces cytokine storms:

  • Cytokine Reduction: In septic mice, serum TNF-α, IL-1β, and IL-6 decrease by >60% [1] [5].
  • Lung Injury Mitigation: Downregulates pulmonary myeloperoxidase (MPO) activity, caspase-3 cleavage, and expression of COX-2/iNOS [5].
  • Survival Benefit: Increases 10-day survival in septic mice from 42% (controls) to 83% [1] [5].

Table 2: Anti-Inflammatory Effects of PYR-41 in Sepsis Models

ParameterChange vs. ControlBiological Impact
Serum TNF-α/IL-6↓ >60%Reduced systemic inflammation
Lung MPO Activity↓ 50%Decreased neutrophil infiltration
Caspase-3 Cleavage↓ 70%Suppressed apoptosis in lung tissue
10-Day Survival↑ 41% (42% → 83%)Enhanced survival outcome

Source: [1] [5]

Modulation of Oncogenic Pathways

  • p53 Activation: By inhibiting MDM2-mediated ubiquitination, PYR-41 stabilizes p53, inducing p21 expression and apoptosis in cancer cells [4] [9].
  • Non-Proteolytic Roles: Impairs K63-linked ubiquitination, disrupting protein trafficking and DNA repair cascades [7] [9].

Therapeutic Implications Beyond Proteasomal Blockade

Unlike proteasome inhibitors (e.g., bortezomib), which globally disrupt protein degradation, PYR-41 offers upstream precision:

  • Pathway Selectivity: Specifically dampens NF-κB-driven inflammation without complete UPS shutdown [1] [5].
  • Synergies with Targeted Degradation: Validates E1 as a druggable node for PROTACs (proteolysis-targeting chimeras), which require functional E1 for substrate degradation [3] [9].

Properties

CAS Number

418805-02-4

Product Name

Pyr-41

IUPAC Name

ethyl 4-[(4Z)-4-[(5-nitrofuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate

Molecular Formula

C17H13N3O7

Molecular Weight

371.3 g/mol

InChI

InChI=1S/C17H13N3O7/c1-2-26-17(23)10-3-5-11(6-4-10)19-16(22)13(15(21)18-19)9-12-7-8-14(27-12)20(24)25/h3-9H,2H2,1H3,(H,18,21)/b13-9-

InChI Key

ARGIPZKQJGFSGQ-LCYFTJDESA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)[N+](=O)[O-])C(=O)N2

Solubility

Soluble in DMSO, not in water

Synonyms

4(4-(5-nitro-furan-2-ylmethylene)-3,5-dioxo-pyrazolidin-1-yl)-benzoic acid ethyl ester
4-(4-(5-nitrofuran-2-ylmethylene)-3, 5-dioxopyrazolidin-1-yl)benzoic acid ethyl ester
PYR-41
PYR41 compound

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)[N+](=O)[O-])C(=O)N2

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)[N+](=O)[O-])/C(=O)N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.